![molecular formula C11H9Br2N3O B3436212 N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3436212.png)
N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as DBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. For example, N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide can reduce inflammation, alleviate pain, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of using N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of novel materials based on N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, which could have applications in fields such as electronics and photonics. Another area of interest is the further investigation of N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide's anticancer properties, including its potential use in combination with other anticancer drugs. Additionally, more research is needed to fully understand the mechanism of action of N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide and its effects on various cellular pathways.
Scientific Research Applications
N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. In agriculture, N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have insecticidal and fungicidal activities. In materials science, N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
N-(2,4-dibromophenyl)-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O/c1-16-5-4-10(15-16)11(17)14-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLHSFQYLGAWQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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